(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid
Description
(2R,4R)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered ring with a phenyl group at the 4-position and a carboxylic acid at the 2-position. Its stereochemistry (2R,4R) is critical for its conformational behavior, influencing its biological activity, solubility, and intermolecular interactions. This compound serves as a key intermediate in pharmaceuticals, particularly in protease inhibitors and anticoagulants like Eribaxaban derivatives .
Properties
IUPAC Name |
(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOFXBPLJDHOR-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Enantioselective Ring-Opening
A widely reported method involves the enantioselective ring-opening of pyrrolidine precursors. For instance, VulcanChem outlines a strategy where chiral palladium catalysts induce asymmetry during the functionalization of a pyrrolidine ring. Starting from a racemic 4-phenylpyrrolidine intermediate, the carboxylic acid group is introduced at the C2 position via oxidation, with the catalyst controlling both the C2 and C4 stereocenters. Key parameters include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Pd-(R)-BINAP complex | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | −20°C to 25°C | |
| Enantiomeric Excess | 92–95% | |
| Yield | 78–82% |
This method excels in stereochemical fidelity but requires stringent temperature control and expensive catalysts.
Hydrogenation of Nitrile Intermediates
Raney Nickel-Catalyzed Hydrogenation
Adapting methods from CN103408480A , a nitro-substituted pyrrolidine precursor undergoes hydrogenation to introduce the carboxylic acid group. The process involves:
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Nitrile Formation : Benzyl cyanide reacts with ethyl bromoacetate under basic conditions to form 3-cyano-phenylpropionic acid ethyl ester.
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Hydrogenation : Raney nickel catalyzes the reduction of the nitrile to an amine, followed by cyclization to yield the pyrrolidine ring.
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Acid Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid.
Optimization Insights :
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Hydrogen pressure (1–2 atm) critically affects yield: 1 atm yields 64.7%, while 2 atm improves to 79%.
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Stereochemical control is achieved via steric hindrance during cyclization, favoring the (2R,4R) configuration.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Nitrile Formation | NaH/THF, 8 hr, RT | 58–80% | |
| Hydrogenation | Raney Ni, H₂ (1–2 atm), 4 hr | 64–79% | |
| Hydrolysis | HCl (6M), reflux, 6 hr | 85–90% |
Cycloaddition-Based Strategies
1,3-Dipolar Cycloaddition
A cycloaddition route reported in IUCr employs methyl 2-phenylacrylate, diethyl aminomalonate, and 4-nitrobenzaldehyde to construct the pyrrolidine ring. The nitro group directs regioselectivity, while the reaction’s stereochemical outcome is influenced by the dienophile’s geometry. Post-synthetic modifications include:
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Reduction of the nitro group to an amine.
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Oxidation of the ester to a carboxylic acid.
Key Data :
Resolution of Racemic Mixtures
Chiral Chromatography
Though less common, preparative chiral HPLC has been used to resolve racemic 4-phenylpyrrolidine-2-carboxylic acid. A cellulose-based chiral stationary phase achieves baseline separation with:
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Mobile Phase : Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.
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Throughput Limitation : Suitable for small-scale (<10 g) production.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Catalysis | 78–82 | 92–95 | Moderate | High |
| Hydrogenation | 64–79 | 85–90 | High | Low |
| Cycloaddition | 70–75 | 90–94 | Moderate | Medium |
| Chiral Resolution | 40–50 | >99 | Low | Very High |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of phenylpyrrolidine-2-carboxylic acid derivatives.
Reduction: Formation of phenylpyrrolidine-2-methanol or phenylpyrrolidine-2-aldehyde.
Substitution: Formation of halogenated or nitrated phenylpyrrolidine-2-carboxylic acid derivatives.
Scientific Research Applications
(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Stereoisomers
- (2R,4S)-1-Boc-4-Phenylpyrrolidine-2-carboxylic Acid (CAS: 144069-70-5): Molecular Formula: C₁₆H₂₁NO₄ Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Key Differences: The 4S configuration alters hydrogen-bonding capacity and steric interactions, reducing its utility in certain enantioselective syntheses compared to the 4R isomer.
- (2S,4R)-Boc-4-Phenylpyrrolidine-2-carboxylic Acid (CAS: 336818-78-1): Molecular Weight: 291.35 g/mol Safety: Classified as non-hazardous, contrasting with the 2R,4S isomer . Applications: Widely used in peptide synthesis due to its stability under basic conditions.
Structural Isomers
- (2R,4R)-1-Boc-4-Methoxypyrrolidine-2-carboxylic Acid :
Substituted Derivatives
Hydroxy and Hydroxymethyl Derivatives
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid (cis-4-Hydroxy-D-proline) :
- (2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid: Synonym: D-trans-4-(Hydroxymethyl)proline Applications: Used in peptide mimetics due to its flexible hydroxymethyl side chain .
Fluorinated Derivatives
- (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1049977-93-6): Molecular Formula: C₁₂H₁₄FNO₂ Impact: Fluorine substitution increases metabolic stability and lipophilicity, making it advantageous in CNS-targeting drugs .
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-Hydroxypyrrolidine-2-carboxylic Acid (CAS: 299181-56-9) :
- Applications : Sulfonyl groups enhance binding to serine proteases, useful in covalent inhibitor design .
Biological Activity
(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in various fields of biological and medicinal research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a phenyl group at the fourth carbon and a carboxylic acid group at the second carbon. Its molecular formula is CHNO, and it has a molecular weight of 219.25 g/mol. The chiral nature of this compound allows it to interact selectively with various biological targets, influencing their activity.
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. This binding can modulate biochemical pathways, potentially leading to therapeutic effects. For instance, studies indicate that this compound may act as an enzyme inhibitor or a ligand in biochemical assays, affecting various metabolic processes.
1. Antimicrobial Properties
Research has shown that compounds structurally similar to this compound exhibit significant antimicrobial activity. These compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
2. Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound. It has been investigated for its potential role in treating neurological disorders by modulating protein-ligand interactions and influencing enzyme mechanisms related to neurodegeneration.
3. Cytotoxicity Against Cancer Cells
A series of studies have evaluated the cytotoxic effects of pyrrolidine derivatives on cancer cells. Notably, this compound has shown promise in selectively inducing cytotoxicity in cancer cells while sparing non-transformed cells. This selectivity is attributed to the compound's ability to downregulate nutrient transport systems in cancer cells, leading to cell death through nutrient deprivation .
Table 1: Summary of Biological Activities
Study Examples
- Cytotoxicity Study : A study investigated the effects of this compound on various cancer cell lines. The results indicated that at concentrations around 2 μM, the compound effectively induced vacuolation and downregulated nutrient transporters, leading to cell death .
- Neuroprotective Mechanism : Another study assessed the neuroprotective effects of similar pyrrolidine compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could enhance cell viability by modulating antioxidant responses.
Q & A
Q. Table 1: Synthesis Method Efficiency
| Method | Yield (%) | Stereopurity (%) | Key Reference |
|---|---|---|---|
| Boc Deprotection | 85–92 | >99 | |
| Asymmetric Catalysis | 78–88 | 95–98 | |
| Chiral Resolution | 65–75 | >99 |
Q. Table 2: Analytical Techniques
| Technique | Application | Limitations |
|---|---|---|
| X-ray Crystallography | Absolute configuration determination | Requires high-quality crystals |
| Chiral HPLC | Enantiomeric excess measurement | Column lifetime issues |
| DFT Calculations | Conformational analysis | Computational cost |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
